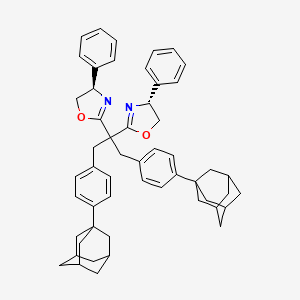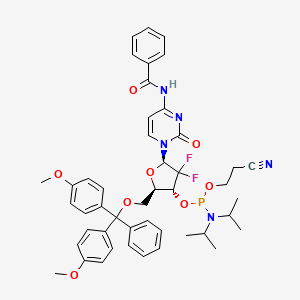
3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole is a heterocyclic compound that features both a pyrazole and an isoxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity. The presence of a bromine atom on the pyrazole ring can significantly influence the compound’s reactivity and interactions with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole typically involves the formation of the pyrazole and isoxazole rings separately, followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative . The isoxazole ring can be formed through the cyclization of a nitrile oxide with an alkene .
Industrial Production Methods
Industrial production of such compounds often involves scalable and cost-effective methods. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and high yield . Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring can form halogen bonds with biological targets, enhancing the compound’s binding affinity . The isoxazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)isoxazole: Similar structure but with additional methyl groups on the pyrazole ring.
3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline: Similar structure but with an aniline group instead of an isoxazole ring.
Uniqueness
3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole is unique due to the combination of the pyrazole and isoxazole rings, which provides a distinct set of chemical and biological properties. The presence of the bromine atom further enhances its reactivity and potential for forming specific interactions with biological targets .
Propriétés
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-6-3-9-11(4-6)5-7-1-2-12-10-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKMARGKUFMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CN2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B8238967.png)




![4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8239005.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B8239010.png)




![(R)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole](/img/structure/B8239054.png)
